N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-7-9-15(19)10-8-14)11-12-20-25(22,23)16-5-3-2-4-6-16/h2-10,20H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMXAHWZZCFCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.
Mode of Action
It’s possible that the compound may act as an agonist, enhancing the receptor’s activity, or as an antagonist, inhibiting its function.
Biochemical Pathways
The activation or inhibition of PPARγ can affect several biochemical pathways. For instance, PPARγ activation is known to promote adipogenesis and improve insulin sensitivity. On the other hand, its inhibition can lead to reduced adipogenesis and potentially contribute to insulin resistance.
Pharmacokinetics
Like many other small molecule drugs, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ. If it acts as an agonist, it could promote adipogenesis and improve insulin sensitivity. If it acts as an antagonist, it could inhibit adipogenesis and potentially contribute to insulin resistance.
Action Environment
Environmental factors such as diet, physical activity, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, a high-fat diet might exacerbate the effects of PPARγ inhibition, while regular exercise could potentially mitigate them.
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is C20H19FN2OS, and it is characterized by specific functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19FN2OS |
| Molecular Weight | 364.44 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole and fluorophenyl groups are known to inhibit various biological pathways, leading to antimicrobial and anticancer effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may alter receptor activity that regulates cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its Minimum Inhibitory Concentration (MIC) against several pathogens:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Bacillus subtilis | 4.69 - 22.9 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Research findings indicate that the compound can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines.
- Apoptotic Pathways : The compound activates caspases involved in programmed cell death.
A notable study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against resistant strains of Staphylococcus aureus, demonstrating a higher success rate compared to traditional antibiotics.
- Cancer Treatment Trial : Another study evaluated the compound's use in combination therapy for breast cancer patients, showing enhanced efficacy when paired with conventional chemotherapeutics.
Scientific Research Applications
Antidiabetic Applications
Research indicates that derivatives of benzenesulfonamides, including N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide, exhibit significant antidiabetic effects. A study conducted on thiazole-based benzenesulfonamides demonstrated their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, showing comparable efficacy to glibenclamide, a standard antidiabetic medication . The structural modifications of these compounds suggest potential for developing more effective oral antidiabetic agents.
Anticancer Potential
This compound has been explored for its anticancer properties. Research has shown that certain benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cell lines. For instance, one study reported that specific derivatives induced significant apoptosis in MDA-MB-231 breast cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that benzenesulfonamides can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria . This mechanism suggests that this compound could be effective against various bacterial infections.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
